molecular formula C15H19N5 B12421078 Iso Rizatriptan-d6

Iso Rizatriptan-d6

Cat. No.: B12421078
M. Wt: 275.38 g/mol
InChI Key: ABKUUFDCAHYSCG-WFGJKAKNSA-N
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Description

Iso Rizatriptan-d6 is a deuterium-labeled analog of Iso Rizatriptan. It is a stable isotope compound where six hydrogen atoms are replaced by deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs, as deuterium can provide insights into the behavior of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iso Rizatriptan-d6 involves the incorporation of deuterium into the Iso Rizatriptan molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the compound. The production process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Iso Rizatriptan-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Iso Rizatriptan-d6 is widely used in scientific research, including:

Mechanism of Action

Iso Rizatriptan-d6, like its non-deuterated counterpart, acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors. It induces vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors. Additionally, it inhibits nociceptive neurotransmission in trigeminal pain pathways, providing relief from migraine symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This makes it valuable for research purposes, as it allows for the study of drug behavior in a more detailed manner compared to its non-deuterated counterparts .

Properties

Molecular Formula

C15H19N5

Molecular Weight

275.38 g/mol

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3/i1D3,2D3

InChI Key

ABKUUFDCAHYSCG-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3

Origin of Product

United States

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